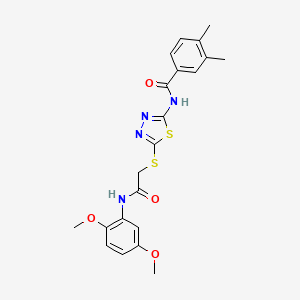![molecular formula C24H30ClF3N4O3S B2619790 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(2-phenoxyethanesulfonyl)piperidin-4-yl]piperazine CAS No. 2097937-97-6](/img/structure/B2619790.png)
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(2-phenoxyethanesulfonyl)piperidin-4-yl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(2-phenoxyethanesulfonyl)piperidin-4-yl]piperazine is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a trifluoromethyl group, a chloropyridine moiety, and a piperazine ring, making it a subject of interest for researchers in medicinal chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(2-phenoxyethanesulfonyl)piperidin-4-yl]piperazine typically involves multiple steps. One common approach includes:
Esterification: Starting with nicotinic acid, esterification is performed to yield an intermediate compound.
Oxidation: The intermediate is then oxidized using 3-chloroperoxybenzoic acid (mCPBA) to form pyridine N-oxides.
Nucleophilic Substitution: The pyridine N-oxides undergo nucleophilic substitution with trimethylsilyl cyanide (TMSCN) to generate another intermediate.
Final Reaction: The final compound is obtained by reacting the intermediate with sodium (Na) and ammonium chloride (NH4Cl) in an ethanol (EtOH) solution.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using large-scale reactors, and ensuring safety and environmental compliance.
化学反応の分析
Types of Reactions
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(2-phenoxyethanesulfonyl)piperidin-4-yl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloropyridine and piperazine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include mCPBA and other peroxides.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like TMSCN for nucleophilic substitution and various electrophiles for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce new functional groups into the molecule.
科学的研究の応用
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(2-phenoxyethanesulfonyl)piperidin-4-yl]piperazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an inhibitor of bacterial enzymes, such as phosphopantetheinyl transferase (PPTase), which is crucial for bacterial cell viability and virulence.
Biochemistry: The compound’s interactions with various enzymes and proteins are of interest for understanding its mechanism of action and potential therapeutic uses.
作用機序
The mechanism of action of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(2-phenoxyethanesulfonyl)piperidin-4-yl]piperazine involves inhibition of bacterial phosphopantetheinyl transferase (PPTase). This enzyme catalyzes a post-translational modification essential for bacterial cell viability. By inhibiting PPTase, the compound disrupts bacterial metabolism and growth .
類似化合物との比較
Similar Compounds
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267): This compound also inhibits bacterial PPTase and has similar antibacterial properties.
Fluopicolide: Another compound with a trifluoromethyl group, used as a fungicide in agriculture.
Uniqueness
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(2-phenoxyethanesulfonyl)piperidin-4-yl]piperazine is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to inhibit PPTase without affecting human orthologues makes it a promising candidate for antibacterial drug development .
特性
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(2-phenoxyethylsulfonyl)piperidin-4-yl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30ClF3N4O3S/c1-18-17-30(11-12-32(18)23-22(25)15-19(16-29-23)24(26,27)28)20-7-9-31(10-8-20)36(33,34)14-13-35-21-5-3-2-4-6-21/h2-6,15-16,18,20H,7-14,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVPARINTRJQQJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C3CCN(CC3)S(=O)(=O)CCOC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClF3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Acetyl-2-(4-tosylbutanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2619710.png)
![1-phenyl-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one](/img/structure/B2619713.png)
![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide](/img/structure/B2619715.png)
![1-(prop-2-yn-1-yl)-N-[2-(propylamino)phenyl]piperidine-4-carboxamide](/img/structure/B2619716.png)

![3,5-dimethoxy-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B2619718.png)
![2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidine-1-carbonyl}quinoxaline](/img/structure/B2619719.png)





